molecular formula C9H16O2 B093112 Allyl hexanoate CAS No. 123-68-2

Allyl hexanoate

Cat. No.: B093112
CAS No.: 123-68-2
M. Wt: 156.22 g/mol
InChI Key: RCSBILYQLVXLJG-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Allyl hexanoate, also known as allyl caproate, is a volatile flavoring compound . It is primarily used in the food industry as a flavoring agent, where its primary targets are the olfactory receptors in the nasal cavity. These receptors play a crucial role in the perception of smell, which is a key factor in the taste and enjoyment of food.

Mode of Action

The mode of action of this compound involves its interaction with olfactory receptors. When inhaled, the compound binds to these receptors, triggering a signal transduction pathway that results in the perception of a pineapple-like aroma . This interaction enhances the flavor profile of food products, contributing to a more enjoyable eating experience.

Biochemical Pathways

Upon ingestion, this compound undergoes enzymatic hydrolysis, breaking down into allyl alcohol and hexanoic acid . This process is facilitated by enzymes in the gastrointestinal tract, such as pancreatic lipase. The resulting compounds are then further metabolized. For instance, allyl alcohol can be oxidized to acrolein, a process mediated by alcohol dehydrogenase .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, the compound is rapidly absorbed in the gastrointestinal tract. It is then distributed throughout the body, where it undergoes metabolic transformations, such as the aforementioned hydrolysis . The metabolites are eventually excreted, primarily via the urine.

Result of Action

The primary result of this compound’s action is the enhancement of flavor in food products. By interacting with olfactory receptors, it imparts a pineapple-like aroma that can enhance the overall flavor profile of foods . Additionally, its metabolites may contribute to various physiological processes due to their involvement in different metabolic pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and aroma can be affected by temperature and pH. Moreover, its stability and efficacy as a flavoring agent can be influenced by the presence of other ingredients in food products. Proper storage conditions, such as low temperature and absence of light, can help maintain its stability and effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl hexanoate is typically synthesized through the esterification of hexanoic acid with allyl alcohol. The reaction is catalyzed by sulfuric acid and involves heating the mixture to reflux. The water produced during the reaction is removed by azeotropic distillation with toluene . The reaction mixture is then cooled, filtered, and the solid acid catalyst can be reused after drying .

Industrial Production Methods: In industrial settings, the production process of this compound involves several steps:

Chemical Reactions Analysis

Types of Reactions: Allyl hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Allyl hexanoate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Allyl hexanoate is unique due to its specific combination of hexanoic acid and allyl alcohol, resulting in its distinct pineapple-like aroma. Its versatility in various applications, from flavoring to fragrances, and its natural occurrence in pineapples, make it a valuable compound in both scientific research and industrial applications .

Properties

IUPAC Name

prop-2-enyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-5-6-7-9(10)11-8-4-2/h4H,2-3,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSBILYQLVXLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047653
Record name Allyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless to light yellow stable mobile liquid with fatty-fruity pineapple odour
Record name Hexanoic acid, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

185.00 °C. @ 760.00 mm Hg
Record name 2-Propenyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and in propylene glycol, soluble in ethanol, fixed and organic oils, and soluble in organic solvents, 1ml in 6ml 70% ethanol (in ethanol)
Record name Allyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.884-0.890
Record name Allyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

123-68-2
Record name Allyl caproate
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Record name Allyl caproate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl hexanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20962
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanoic acid, 2-propen-1-yl ester
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Record name Allyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.222
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALLYL HEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VH84A363D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Propenyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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